Coprophilin

Description

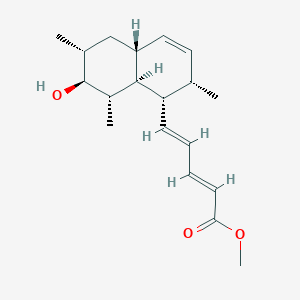

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

methyl (2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoate |

InChI |

InChI=1S/C19H28O3/c1-12-9-10-15-11-13(2)19(21)14(3)18(15)16(12)7-5-6-8-17(20)22-4/h5-10,12-16,18-19,21H,11H2,1-4H3/b7-5+,8-6+/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

QHLKFSYCJIWJAQ-KPXDCOTISA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C/C(=O)OC)C |

Canonical SMILES |

CC1CC2C=CC(C(C2C(C1O)C)C=CC=CC(=O)OC)C |

Synonyms |

coprophilin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Studies of Coprophilin

Spectroscopic Methodologies for Coprophilin Structure Determination

A suite of spectroscopic techniques has been pivotal in assembling the structural puzzle of this compound. These methods probe the molecule's properties at the atomic and molecular level, providing distinct pieces of information that, when combined, reveal the complete structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the analysis of this compound and its derivatives, ¹H NMR spectra reveal characteristic signals for methyl groups, olefinic protons, and methine protons, including those attached to oxygen-bearing carbons. google.com For instance, the total synthesis of (+)-coprophilin reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃), identifying signals corresponding to the phenyl group, olefinic protons, and various other protons within the molecule. thieme-connect.com

¹³C NMR: Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. It reveals the number of chemically distinct carbon atoms and provides clues about their functional groups (e.g., carbonyls, olefins, aliphatic carbons). For this compound, ¹³C NMR spectra have confirmed the presence of the correct number of carbon atoms as determined by mass spectrometry and have been essential in identifying the various carbon environments within the decalin ring system and the pentadienoic acid side chain. google.comthieme-connect.com A DEPT (Distortionless Enhancement by Polarization Transfer) spectrum can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. google.com

The following table summarizes representative ¹³C NMR data for a this compound derivative:

Table 1: ¹³C NMR (125 MHz, CDCl₃) Data for a this compound Derivative| Chemical Shift (δ) in ppm | Carbon Assignment |

|---|---|

| 167.8 | C-1 |

| 149.6 | C-5 |

| 145.2 | C-3 |

| 132.7 | C-3' |

| 131.6 | C-4' |

| 126.8 | C-4 |

| 118.8 | C-2 |

| 82.1 | C-7' |

| 51.5 | OMe |

| 49.4 | C-1' |

| 46.0 | C-8'a |

| 43.9 | C-8' |

| 41.7 | C-4'a |

| 39.6 | C-6' |

| 39.2 | C-5' |

| 36.3 | C-2' |

| 19.0 | 8'-Me |

| 17.9 | 6'-Me |

| 16.5 | 2'-Me |

Data sourced from a study on the total synthesis of (+)-coprophilin. thieme-connect.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. princeton.eduscribd.com It helps in tracing out the spin systems within the molecule, revealing, for example, the sequence of protons in the decalin ring and the side chain of this compound. google.commdpi.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.eduscribd.com By pairing each proton with its corresponding carbon, HMQC/HSQC provides unambiguous assignments for the carbon skeleton. google.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduscribd.com HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which have no attached protons. google.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduscribd.com This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the decalin ring. google.comnih.gov For instance, NOESY correlations can indicate whether two substituents are on the same face (cis) or opposite faces (trans) of a ring. mdpi.com

1H NMR and 13C NMR Analysis

Mass Spectrometry (MS) Techniques in this compound Analysis (e.g., EI-MS, HRESIMS, FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

EI-MS (Electron Ionization Mass Spectrometry): In this technique, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that can provide structural information. EI-MS was used to determine the molecular formula of a related octahydronaphthalene derivative as C₁₉H₂₈O₃. google.com

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that allows for the determination of the molecular formula with very high accuracy by measuring the exact mass of the molecular ion. mdpi.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRESIMS has been used to establish the molecular formulas of this compound and its analogues. thieme-connect.commdpi.com

FAB-MS (Fast Atom Bombardment Mass Spectrometry): Another soft ionization technique, FAB-MS is particularly useful for analyzing non-volatile and thermally labile compounds. While less common now, it has been a valuable tool in natural product chemistry.

The following table presents high-resolution mass spectrometry data for a this compound-related compound:

Table 2: HRESIMS Data for a this compound Intermediate| Ion | Calculated m/z for C₂₅H₄₂O₃SiNa | Found m/z |

|---|---|---|

| [M + Na]⁺ | 441.2795 | 441.2808 |

Data sourced from a study on the total synthesis of (+)-coprophilin. thieme-connect.com

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound and its synthetic precursors shows characteristic absorption bands that confirm the presence of key functional groups. For example, a strong absorption band around 1720 cm⁻¹ is indicative of a carbonyl group (C=O) in an ester, while a band in the region of 3417 cm⁻¹ suggests the presence of a hydroxyl group (-OH). thieme-connect.com Other observed bands, such as those around 1635 cm⁻¹, correspond to carbon-carbon double bonds (C=C). thieme-connect.com

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive method for establishing the absolute and relative stereochemistry of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

In the context of this compound and related compounds, X-ray crystallography has been instrumental in confirming the absolute configuration of stereocenters within the molecule. For instance, the absolute configuration of a derivative of a structurally similar compound, tanzawaic acid, was determined by X-ray diffraction of its methyl ester, which in turn helped to solidify the stereochemical assignments for the entire class of molecules. nih.govmdpi.com The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tanzawaic acid |

| (+)-Coprophilin |

| Citrinin |

| Isochroman |

| Elsinopirin A |

| Elsinopirin B |

| Elsinopirin C |

| Elsinopirin D |

| Solanapyrone A |

| Solanapyrone C |

| Solanapyrone D |

| Deoxynortrichoharzin |

| Integramycin |

| Kibdelomycin |

| Hynapenes A |

| Hynapenes B |

| Hynapenes C |

| Narasin |

| Lonomycin |

| AMF-26 |

| Citriquinochroman |

Computational Chemistry Approaches to this compound Molecular Structure and Conformation

Computational chemistry serves as a powerful tool to complement experimental data in understanding the three-dimensional structure and conformational preferences of complex molecules like this compound. While specific computational studies solely focused on this compound are not extensively detailed in the provided search results, methods applied to structurally similar decalin-containing natural products provide a clear indication of the approaches used.

Molecular Mechanics (MM) and Energy Minimization: For related dehydrodecalin systems, molecular mechanics calculations, such as the MM2 energy minimization protocol available in software like Chem3D, have been used. acs.org This approach helps in predicting the lowest energy (most stable) conformation of the molecule. For instance, such calculations can determine whether a cyclohexane (B81311) ring within the decalin system adopts a chair or a boat-like conformation, and how substituents are oriented (axially or equatorially). acs.org

Density Functional Theory (DFT) Calculations: More advanced computational methods like Density Functional Theory (DFT) are employed for a more accurate understanding of molecular conformation. researchgate.net DFT calculations have been used to corroborate the stereochemical outcomes of reactions that form decalin rings. researchgate.net By performing conformational analysis on possible stereoisomers, researchers can predict their relative stability. researchgate.net

NMR Spectra Simulation: A significant application of computational chemistry in structural elucidation is the simulation of NMR spectra. researchgate.net By calculating the theoretical 1H NMR spectrum for a proposed structure based on its computed conformation, scientists can compare it with the experimental spectrum. researchgate.net A close match between the simulated and experimental data provides strong support for the proposed structure and stereochemistry. researchgate.net Quantum models are also used more broadly to predict and explain chemical shifts observed in NMR spectroscopy. ub.edu

Molecular Dynamics (MD) Simulations: Molecular dynamics (MD) simulations are another computational technique used to study the flexibility and conformational changes of molecules over time. nih.gov While often applied to understand interactions with biological targets, MD simulations can reveal the dynamic nature of the molecule's conformation in different environments. nih.gov

These computational approaches are integral to modern natural product chemistry, providing crucial insights that support and refine the interpretation of experimental data for complex structures like this compound.

Biosynthesis and Biotransformation of Coprophilin

Fungal Biosynthetic Pathways of Coprophilin

The formation of this compound within fungi is a complex process involving multiple steps, beginning with the identification of the producing organisms and proceeding through a series of sophisticated biochemical reactions.

Identification of Producing Fungal Species

This compound was originally isolated from an unidentified dung-inhabiting fungus. rsc.orgresearchgate.net Dung-associated, or coprophilous fungi, represent a diverse group of organisms known for producing a wide array of secondary metabolites, some of which have significant economic importance in the pharmaceutical and agricultural sectors. nrct.go.th While the initial discovery did not pinpoint a specific species, related compounds with similar decalin cores have been isolated from various fungal genera, including Penicillium and Elsinoë. nih.govresearchgate.net For instance, tanzawaic acids, which share a structural similarity with this compound, are produced by Penicillium steckii and other Penicillium species. researchgate.netnih.gov The fungus Elsinoë pyri is known to produce elsinopirins, which are also structurally related to this compound. researchgate.net

Fungi, in general, are prolific producers of secondary metabolites with diverse biological activities. semanticscholar.org Many of these compounds, including those with a decalin motif like this compound, are synthesized to aid in processes such as defense, detoxification, or communication. semanticscholar.org

Table 1: Examples of Fungi Producing Decalin-Containing Compounds

| Fungal Genus/Species | Produced Compound(s) | Reference |

| Unidentified dung fungus | This compound | rsc.orgresearchgate.net |

| Penicillium steckii | Tanzawaic acids | researchgate.netnih.gov |

| Penicillium citrinum | Tanzawaic acids, Monacolins | rsc.orgresearchgate.net |

| Elsinoë pyri | Elsinopirins | researchgate.net |

| Aspergillus terreus | Monacolins | rsc.org |

| Monascus ruber | Monacolins | rsc.org |

Proposed Polyketide Decalin Biosynthesis

The structural backbone of this compound is a decalin ring, a common feature in many microbial secondary metabolites. semanticscholar.org The biosynthesis of this decalin scaffold in compounds like this compound is primarily thought to occur through the polyketide pathway. semanticscholar.orgrsc.org This pathway involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain. rsc.org This linear precursor then undergoes a crucial cyclization step to form the characteristic decalin ring system. rsc.org

The decalin motif is frequently found in secondary metabolites from microorganisms, particularly fungi and actinomycetes, and is associated with a wide range of biological activities. semanticscholar.org The polyketide-derived decalin structures are often highly functionalized with various substituents such as methyl groups, hydroxyl groups, and double bonds, contributing to their structural diversity and biological function. semanticscholar.org

Role of Intramolecular Diels-Alder Reactions in Biogenesis

A key mechanistic step in the formation of the decalin ring in many polyketide-derived natural products is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgorganicreactions.org This type of reaction involves a [4+2] cycloaddition where a diene and a dienophile, both present within the same molecule, react to form a cyclic compound. wikipedia.orgmasterorganicchemistry.com In the biosynthesis of compounds like this compound, the linear polyketide precursor is believed to fold in a way that allows for an intramolecular Diels-Alder reaction, leading to the stereoselective formation of the decalin core. rsc.orgresearchgate.net

The IMDA reaction is a powerful tool in organic synthesis for constructing complex polycyclic systems in a single step and with high stereocontrol. organicreactions.orgnih.govrsc.org In a biological context, this reaction can be catalyzed by enzymes known as Diels-Alderases, which facilitate the formation of the decalin structure. rsc.org The formation of two rings in one step, the six-membered ring from the cycloaddition and a second ring from the connecting chain, is a hallmark of this reaction. organicreactions.org

Genetic and Enzymatic Studies of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). mdpi.com While the specific BGC for this compound has not been explicitly detailed, studies on related decalin-containing compounds, such as lovastatin (B1675250) and solanapyrone, have provided significant insights into the genetic and enzymatic machinery involved. rsc.orgacs.org

These clusters typically encode for key enzymes like polyketide synthases (PKSs), which are responsible for assembling the polyketide chain, and Diels-Alderases, which catalyze the crucial intramolecular cycloaddition. rsc.orgresearchgate.net For example, the lovastatin nonaketide synthase (LovB) and solanapyrone synthase (SPS) are two well-studied enzymes proposed to function as Diels-Alderases in the biosynthesis of their respective compounds. rsc.org The identification and characterization of such BGCs are essential for understanding the biosynthesis of these molecules and for potential bioengineering efforts to produce novel compounds. scribd.com

Microbial Metabolism and Biotransformation of this compound

Once synthesized, this compound can be subjected to metabolic processes by various microorganisms, leading to its transformation into different products.

Characterization of Degradation Products and Pathways

Information specifically detailing the microbial degradation pathways and products of this compound is limited. However, general principles of microbial metabolism of complex organic molecules can be applied. Microorganisms often employ a range of enzymes to break down such compounds, a process that can be influenced by environmental factors. ub.edu The degradation of similar polyketide structures can involve enzymatic reactions such as hydrolysis, oxidation, and reduction.

For instance, studies on the structurally related elsinopirins revealed that the free acid derivative of a compound similar to this compound was inactive, whereas the methylated form, this compound, showed biological activity. researchgate.netresearchgate.net This suggests that enzymatic methylation and demethylation could be key steps in the activation and deactivation of such compounds. The degradation of the α-pyrone moiety in the related solanapyrone compounds through decarboxylation has also been observed, indicating a potential pathway for the breakdown of similar structural motifs. acs.org Further research is needed to fully elucidate the specific metabolic fate of this compound in various microbial environments.

Enzymatic Biotransformation Processes

The formation of this compound's decalin skeleton is hypothesized to be an enzyme-catalyzed process. rsc.orgsemanticscholar.org The intramolecular Diels-Alder (IMDA) reaction is central to this transformation, and evidence from related fungal metabolites suggests the involvement of a specific class of enzymes known as Diels-Alderases. rsc.orgacs.org While a dedicated Diels-Alderase for this compound biosynthesis has not been explicitly identified, the enzymatic machinery for the biosynthesis of structurally analogous compounds, such as lovastatin and solanapyrone A, has been studied. rsc.org

For instance, the biosynthesis of solanapyrone A involves solanapyrone synthase (SPS), an enzyme that catalyzes the [4+2] cycloaddition to form the decalin ring. rsc.orgacs.org Similarly, lovastatin nonaketide synthase (LovB) is another enzyme proposed to function as a Diels-Alderase in the formation of lovastatin's decalin system. rsc.org The biosynthesis of this compound is thought to proceed via a similar enzymatic logic, where a specific polyketide synthase first assembles a linear precursor, which is then cyclized by a Diels-Alderase to form the trans-decalin scaffold. rsc.orgsemanticscholar.org The existence of these enzymes in other fungal pathways strongly supports the proposal that the cyclization in this compound biosynthesis is not a spontaneous chemical event but a controlled, enzyme-mediated reaction. rsc.org

Relationship to Other Fungal Secondary Metabolites (e.g., Tanzawaic Acids, Solanapyrones)

This compound belongs to a large family of microbial secondary metabolites that feature a decalin motif. rsc.orgsemanticscholar.org Its structure and biosynthetic origin show clear relationships to other well-known fungal compounds, particularly the tanzawaic acids and solanapyrones.

Tanzawaic Acids: The structural similarity between this compound and tanzawaic acids is significant. Both classes of compounds possess a highly substituted trans-decalin core linked to a penta-2,4-dienoic acid side chain. rsc.orgnih.gov Tanzawaic acids, primarily isolated from Penicillium species, share the same fundamental polyketide origin as this compound. rsc.orgsemanticscholar.org The primary structural difference lies in the fact that tanzawaic acids are typically isolated as free carboxylic acids, whereas this compound is a methyl ester. semanticscholar.orgmdpi.comresearchgate.net This close structural resemblance suggests they are synthesized through very similar, if not partially overlapping, biosynthetic pathways involving polyketide synthases and Diels-Alderase enzymes. acs.orgnih.gov The shared decalin core highlights a common evolutionary strategy in these fungi for producing a diverse array of bioactive compounds. rsc.orgacs.org

Solanapyrones: The relationship between this compound and solanapyrones is primarily biosynthetic. acs.orgnih.gov Solanapyrones, first identified as phytotoxins from the fungus Alternaria solani, also feature a decalin ring system formed via an enzyme-catalyzed intramolecular Diels-Alder reaction. rsc.orgsemanticscholar.orgacs.org Research into solanapyrone biosynthesis provided the first definitive proof of a Diels-Alderase enzyme's role in the formation of a natural product. acs.orgnih.gov Although solanapyrones differ from this compound in the side chain attached to the decalin ring (they possess a pyrone moiety), the shared mechanism for the formation of their core bicyclic structure is a key link. rsc.orgresearchgate.net This common biosynthetic step, the IMDA cycloaddition, places this compound within a broader family of fungal polyketides whose assembly relies on this powerful enzymatic transformation. rsc.orgnih.gov

Chemical Synthesis Strategies for Coprophilin and Its Derivatives

Total Synthesis of (+)-Coprophilin

The first total synthesis of (+)-coprophilin was a notable achievement, providing a method to produce significant quantities of this biologically active compound. thieme-connect.comthieme-connect.com The synthesis is characterized by its stereoselective construction of a chiral linear precursor, which then undergoes a key cyclization reaction to form the core structure. thieme-connect.com

The retrosynthetic strategy for (+)-coprophilin (1) hinges on a few key disconnections. The molecule is mentally disassembled to reveal simpler and more readily available starting materials. The primary disconnection is the bond formed by the Horner-Wadsworth-Emmons (HWE) reaction, which attaches the pentadienoic ester side chain to the octalin core. This leads back to aldehyde 3 and phosphonate (B1237965) 2 . thieme-connect.com

The octahydronaphthalene core of aldehyde 3 is envisioned to be constructed through an intramolecular Diels-Alder (IMDA) reaction of a chiral linear ester 4 . thieme-connect.comthieme-connect.com This acyclic precursor 4 is, in turn, derived from simpler chiral fragments. A key disconnection in the linear chain points to an asymmetric aldol (B89426) reaction to assemble the chiral centers. This leads back to the chiral oxazolidinone 6 and aldehyde 7 . thieme-connect.comthieme-connect.com

Figure 1: Retrosynthetic Analysis of (+)-Coprophilin

The successful synthesis of (+)-coprophilin relies heavily on the application of powerful stereoselective reactions to control the configuration of multiple stereocenters within the molecule.

A crucial step in constructing the chiral linear precursor is the boron-mediated Mukaiyama-Evans aldol reaction. thieme-connect.comthieme-connect.comthieme-connect.com This reaction involves the coupling of the chiral oxazolidinone 6 with the (E,E)-diene aldehyde 7 . thieme-connect.com The reaction proceeds with high stereoselectivity, establishing the syn-relationship between the newly formed hydroxyl group and the adjacent methyl group. thieme-connect.com This method proved to be highly efficient, providing the desired α,β,γ-trisubstituted aldol adduct 5 in a successive manner with complete 2,3-syn and 3,4-syn asymmetric induction. thieme-connect.com

The construction of the 3,4,5,6,7-pentasubstituted Δ¹,²-octalin core is achieved through a diastereoselective intramolecular Diels-Alder (IMDA) reaction. thieme-connect.comthieme-connect.com The chiral linear ester 4 , prepared from the aldol adduct, undergoes a thermal IMDA reaction to form the octahydronaphthalene 3 . thieme-connect.comatlas.jp This cyclization is a pivotal transformation, as it establishes the complex polycyclic framework of the natural product. thieme-connect.com The stereochemistry of the substituents on the linear precursor directs the stereochemical outcome of the IMDA reaction, leading to the desired trans-fused decalin system. researchgate.net

The final key transformation in the total synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.comacs.org This olefination reaction is used to couple the aldehyde 3 , representing the octalin core, with the phosphonate reagent 2 to form the pentadienoic ester side chain of coprophilin. thieme-connect.com The HWE reaction is known for its high E-selectivity, which is crucial for establishing the correct geometry of the double bonds in the side chain. wikipedia.org This reaction effectively completes the carbon skeleton of the target molecule. thieme-connect.com

Intramolecular Diels–Alder (IMDA) Reaction in Core Construction

Challenges and Advancements in Synthetic Routes

The total synthesis of this compound presents significant hurdles, primarily due to its complex architecture featuring a 3,4,5,6,7-pentasubstituted Δ1,2-octalin core with multiple stereogenic centers. nii.ac.jpthieme-connect.com A major breakthrough in this area was the first reported total synthesis of (+)-coprophilin, which established a viable pathway to this intricate molecule. nii.ac.jpthieme-connect.comresearchgate.net

A cornerstone of this successful synthesis is a meticulously planned sequence involving two critical reactions:

An asymmetric Mukaiyama-Evans aldol reaction to construct the chiral linear precursor. nii.ac.jpthieme-connect.com

A stereoselective intramolecular Diels-Alder (IMDA) reaction to form the core multisubstituted octahydronaphthalene structure. nii.ac.jpthieme-connect.com

While this route proved effective, scaling the synthesis introduced further challenges. During gram-scale synthesis of a key chiral octalin intermediate, a competing thermal intramolecular Diels-Alder reaction was observed, which could lead to undesired stereoisomers and reduced yields. acs.orgresearchgate.net To circumvent this, researchers investigated alternative conditions, including the use of the Horner-Wadsworth-Emmons (HWE) reaction. acs.org The HWE reaction, being more kinetically controlled, can be performed at lower temperatures, thereby suppressing the undesired thermal IMDA pathway and improving the yield of the desired trans-fused octalin. acs.org These strategic refinements have facilitated the gram-scale synthesis of the chiral octalin skeleton, a pivotal advancement for producing this compound and its analogs for further study. acs.orgresearchgate.net

Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a versatile scaffold for the development of various analogs. Synthetic efforts have focused on modifying the molecule to explore structure-activity relationships and enhance biological properties.

This compound is a naturally occurring trans-decalinpentanoic acid methyl ester. rsc.org Research has demonstrated that this specific methyl ester functional group is crucial for its potent biological activity. Bioassay-guided fractionation identified this compound as a powerful anticoccidial agent, effective against Eimeria tenella with a minimum inhibitory concentration (MIC) of 1.5 μM. rsc.org This potency is significantly higher than that of related natural products that lack this specific esterification, highlighting the importance of the methyl ester in its biological function. rsc.org

| Compound | Description | MIC against E. tenella (μM) |

|---|---|---|

| This compound (78) | trans-decalinpentanoic acid methyl ester | 1.5 |

| Hynapene A (73) | Related decalin derivative | 123 |

| Hynapene B (74) | Related decalin derivative | 34.7 |

| Hynapene C (75) | Related decalin derivative | 34.7 |

| Arohynapene A (76) | Related decalin derivative | 35 |

| Arohynapene B (77) | Related decalin derivative | 7.0 |

A prominent example of a synthetic derivative is AMF-26, also known as 2-methylcoprophilinamide or M-COPA. researchgate.netontosight.ai This compound retains the core this compound backbone but features an amide functionality in place of the methyl ester. ontosight.ai The total synthesis of AMF-26 has been successfully developed, leveraging the same foundational synthetic strategy established for this compound. researchgate.netacs.orgresearchgate.net Specifically, the synthesis of AMF-26 relies on the creation of the same key chiral octahydronaphthalene intermediate, which is constructed through the powerful combination of an asymmetric aldol reaction and a subsequent intramolecular Diels-Alder reaction. thieme-connect.comresearchgate.netmolaid.com This underscores the modularity of the synthetic route, allowing for the creation of diverse derivatives by modifying the final functionalization steps.

Methyl Esterification for Activity Enhancement

Chemoenzymatic and Biosynthetic Engineering Approaches to this compound Production

While total chemical synthesis provides access to this compound, chemoenzymatic and biosynthetic engineering strategies represent promising future avenues for more efficient and sustainable production. The biosynthesis of structurally related fungal metabolites, such as the cholesterol-lowering agent lovastatin (B1675250), suggests that the characteristic decalin skeleton is likely formed via a biological Diels-Alder reaction catalyzed by a polyketide synthase (PKS) enzyme. rsc.org

This biosynthetic insight opens up several possibilities:

Biosynthetic Engineering : Advances in metabolic engineering could allow for the overexpression of the PKS and other enzymes in the this compound biosynthetic pathway within a host fungus. researchgate.net This could lead to significantly higher yields of the natural product. Furthermore, genetic manipulation of the PKS domains could potentially generate novel this compound analogs directly through fermentation.

These approaches, which combine biological and chemical tools, hold the potential to overcome the challenges of complex total synthesis and facilitate the large-scale production and diversification of this compound-based compounds. beilstein-journals.orgnih.gov

Analytical Methodologies for Coprophilin Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and analysis of coproporphyrin from complex biological samples. The distinct physicochemical properties of coproporphyrin isomers necessitate high-resolution separation techniques to achieve accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of porphyrins, including coproporphyrin. This technique is particularly valued for its ability to separate the different isomers of coproporphyrin, namely coproporphyrin I and coproporphyrin III. The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase.

The mobile phase often consists of a gradient of solvents, such as acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to effectively resolve the porphyrin isomers. Detection is commonly performed using fluorescence spectrophotometry, as porphyrins exhibit strong native fluorescence, allowing for high sensitivity and selectivity. The excitation wavelength is typically around 400 nm, with emission being monitored in the 600-650 nm range.

| Parameter | Typical Conditions for Coproporphyrin Analysis by HPLC |

| Stationary Phase | Reverse-phase C18 column |

| Mobile Phase | Gradient of acetonitrile and aqueous buffer (e.g., ammonium acetate) |

| Detection | Fluorescence (Excitation: ~400 nm, Emission: ~600-650 nm) |

| Analyte | Separation of coproporphyrin I and III isomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for the analysis of coproporphyrins, although it requires derivatization of the analyte. Porphyrins, in their natural state, are not sufficiently volatile for GC analysis. Therefore, they are typically converted into their more volatile methyl ester derivatives prior to injection into the GC system. This derivatization is a critical step and is often achieved by treating the sample with a mixture of methanol (B129727) and sulfuric acid.

Once derivatized, the coproporphyrin methyl esters are separated on a capillary column within the gas chromatograph based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the coproporphyrin isomers. This combination of chromatographic separation and mass spectrometric detection provides a high degree of certainty in the identification of the analyte.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the qualitative and semi-quantitative analysis of coproporphyrins. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system.

As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. For coproporphyrins, a common solvent system might include a mixture of lutidine and ammonia. After development, the separated porphyrin spots can be visualized under ultraviolet (UV) light due to their characteristic red fluorescence. While not as precise as HPLC or GC-MS, TLC is a valuable tool for initial screening and for monitoring the progress of extraction and purification procedures.

Quantitative Analysis Methods

The quantification of coproporphyrin is essential for understanding its concentration in various biological samples. Several methods are employed for this purpose, often in conjunction with the chromatographic techniques described above.

Fluorometric methods are widely used for the quantification of coproporphyrins due to their high sensitivity. In these methods, the intense fluorescence of the porphyrin molecule is measured and correlated with its concentration. When coupled with HPLC, fluorescence detection allows for the quantification of individual coproporphyrin isomers.

Spectrophotometry is another common quantitative method. Porphyrins exhibit a strong absorption band, known as the Soret band, in the region of 400-410 nm. The absorbance at this wavelength can be measured and used to determine the total porphyrin concentration according to the Beer-Lambert law. However, this method is less specific than fluorometry and may be subject to interference from other absorbing compounds in the sample.

Mass spectrometry, particularly when used with an isotope dilution strategy, provides a highly accurate and precise method for quantification. In this approach, a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled coproporphyrin) is added to the sample at the beginning of the preparation process. The ratio of the signal from the native analyte to the signal from the internal standard is then used to calculate the concentration of the native coproporphyrin. This method effectively corrects for any losses that may occur during sample preparation and analysis.

| Analytical Method | Principle | Advantages |

| Fluorometry | Measurement of emitted light upon excitation | High sensitivity and selectivity |

| Spectrophotometry | Measurement of light absorption at the Soret band | Simple and straightforward |

| Isotope Dilution MS | Use of a labeled internal standard for ratio-based calculation | High accuracy and precision, corrects for sample loss |

Sample Preparation and Extraction from Biological Matrices (Non-human, Non-clinical)

The successful analysis of coproporphyrin from biological matrices hinges on effective sample preparation and extraction. The goal is to isolate the porphyrins from interfering substances and concentrate them for analysis. The specific protocol can vary depending on the nature of the sample matrix.

For many biological tissues, the initial step involves homogenization of the sample in an acidic solvent, such as a mixture of ethyl acetate and acetic acid. This acidic environment facilitates the extraction of the porphyrins from the tissue matrix into the organic solvent. The mixture is then centrifuged to separate the solid debris from the liquid extract.

The porphyrins are then back-extracted from the organic phase into an aqueous solution of hydrochloric acid (HCl). This step helps to further purify the porphyrins, as many of the co-extracted lipids and other interfering substances remain in the organic phase. The concentration of HCl used can be varied to selectively extract different types of porphyrins.

Finally, the pH of the acidic extract is adjusted to a specific value (typically around 4.8) to precipitate the porphyrins. The precipitated porphyrins can then be collected by centrifugation and redissolved in a small volume of a suitable solvent for analysis by HPLC, GC-MS, or other techniques. This multi-step process is crucial for obtaining a clean and concentrated sample that is amenable to instrumental analysis.

Ecological and Environmental Aspects of Coprophilin

Occurrence in Fungal Metabolomes

Coprophilin was first isolated and identified through bioassay-guided fractionation from the culture broth of an unidentified coprophilous (dung-inhabiting) fungus. nrct.go.thbiorxiv.org This initial discovery highlighted the potential of this specialized fungal niche as a source for novel bioactive compounds. acs.org Subsequent research has identified the compound as a metabolite produced by the fungus Nalanthamala sp., specifically strain MF 5638. researchgate.netarchive.org

Coprophilous fungi, as a group, are known for producing a wide array of secondary metabolites. researchgate.netcreamjournal.org The production of compounds like this compound is a key adaptive strategy for survival and competition within the dung environment. creamjournal.org While initially found in an unidentified strain, its later association with a specific genus, Nalanthamala, allows for more targeted investigations into its biosynthesis and ecological function. researchgate.netarchive.org

Table 1: Fungal Sources of this compound This interactive table summarizes the reported fungal origins of this compound.

| Fungal Source | Strain | Initial Report |

|---|---|---|

| Unidentified dung-inhabiting fungus | Not Applicable | nrct.go.thbiorxiv.org |

Role in Microbial Ecology and Interactions

The production of bioactive secondary metabolites is a crucial element of microbial interaction and defense. researchgate.net In the nutrient-rich but highly competitive dung ecosystem, fungi compete with bacteria, protozoa, and other fungi for resources. acs.orgcreamjournal.org Coprophilous fungi have developed a potent arsenal (B13267) of chemical compounds to inhibit the growth of competitors, thereby enhancing their own ecological fitness. researchgate.net

This compound serves as a clear example of this chemical warfare. It has been identified as a potent antiprotozoan and anticoccidial agent. acs.orgub.edu This activity is believed to provide the producing fungus with a significant competitive advantage by suppressing competing protozoan populations within the dung substrate. The ecological rationale is that by eliminating or inhibiting other microorganisms, the fungus secures more nutrients for its own growth and reproduction. acs.org

Dung-inhabiting fungi are a well-documented source of structurally diverse and biologically active secondary metabolites. researchgate.netcsj.jp These compounds are not essential for the primary growth of the fungus but play critical roles in mediating ecological interactions. creamjournal.org this compound, a trans-decalin pentanoic acid methyl ester, is a secondary metabolite biosynthesized via the polyketide pathway. nrct.go.th

Its primary reported biological activity is the inhibition of the protozoan parasite Eimeria tenella, a causative agent of coccidiosis. nrct.go.thbiorxiv.org Research has shown that the specific chemical structure of this compound is key to its function. Studies comparing this compound to structurally similar but inactive compounds revealed that the methyl ester form of its carboxylic acid moiety is essential for its anticoccidial activity; the corresponding free acid derivative was found to be inactive. epdf.pubscribd.com This highlights the precision of secondary metabolite production, where small molecular modifications can determine the ecological efficacy of the compound.

Table 2: Reported Biological Activity of this compound This interactive table details the researched biological effects of this compound relevant to its ecological role.

| Activity Type | Target Organism | Finding |

|---|---|---|

| Anticoccidial | Eimeria tenella | Inhibited growth with a Minimum Inhibitory Concentration (MIC) of 1.5 µM. nrct.go.thrsc.org |

Environmental Fate and Distribution Studies

Specific research on the environmental fate, persistence, and broader distribution of the chemical compound this compound is limited in scientific literature. Studies have focused primarily on its isolation, structure elucidation, and biological activity rather than its environmental degradation pathways or presence in soil and water.

However, its environmental context is exclusively that of a secondary metabolite produced by coprophilous fungi. nrct.go.thcreamjournal.org Therefore, its distribution is directly linked to the presence of its producing fungi in herbivore dung. creamjournal.org Dung-inhabiting fungi are critical players in terrestrial ecosystems as decomposers that cycle matter and energy. researchgate.netcreamjournal.org The production and eventual degradation of this compound are part of these natural decomposition processes. As the dung substrate is broken down and consumed by the fungal mycelium and other organisms, the secondary metabolites within it are likely metabolized, transformed, or degraded, contributing to the complex chemical milieu of the decomposing matter.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Q & A

Q. How can researchers enhance the reproducibility of this compound assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.